molecular formula C17H20N6O4S B1139427 Ruxolitinib sulfate CAS No. 1092939-16-6

Ruxolitinib sulfate

Cat. No.: B1139427
CAS No.: 1092939-16-6
M. Wt: 404.4 g/mol
InChI Key: LGJWVXWQCTZSGC-XFULWGLBSA-N
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Description

Ruxolitinib sulfate is the salt form of Ruxolitinib, a potent and selective ATP-competitive inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2) . This small molecule targets the JAK-STAT signaling pathway, a crucial cascade for the signal transduction of numerous cytokines and growth factors involved in hematopoiesis and immune function . By inhibiting JAK1 and JAK2, this compound effectively blocks the phosphorylation of Signal Transducers and Activators of Transcription (STAT) proteins, leading to the downregulation of pro-inflammatory cytokine production and the suppression of aberrant cell proliferation . The primary research value of this compound lies in its application as a targeted tool to investigate the pathophysiology of JAK-STAT-driven diseases. It is extensively used in preclinical studies for myeloproliferative neoplasms (MPNs), such as myelofibrosis and polycythemia vera, where dysregulated JAK-STAT signaling is a hallmark . Furthermore, its critical role in immunology research is highlighted by its utility in studying steroid-refractory acute and chronic graft-versus-host disease (GVHD), where it modulates T-cell activation and inflammatory responses . Beyond these core areas, this compound serves as a key compound for exploring a wider range of inflammatory and autoimmune conditions, providing insights into cytokine signaling networks and the mechanisms of JAK inhibitor action .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1092939-16-6

Molecular Formula

C17H20N6O4S

Molecular Weight

404.4 g/mol

IUPAC Name

(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;sulfuric acid

InChI

InChI=1S/C17H18N6.H2O4S/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;1-5(2,3)4/h6,8-12,15H,1-5H2,(H,19,20,21);(H2,1,2,3,4)/t15-;/m1./s1

InChI Key

LGJWVXWQCTZSGC-XFULWGLBSA-N

SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OS(=O)(=O)O

Isomeric SMILES

C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OS(=O)(=O)O

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OS(=O)(=O)O

Synonyms

3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile sulfate

Origin of Product

United States

Molecular Mechanisms of Action of Ruxolitinib Sulfate

Direct Inhibition of JAK1 and JAK2 Kinases

Ruxolitinib (B1666119) sulfate (B86663) is a potent and selective inhibitor of Janus-associated kinases (JAKs), specifically JAK1 and JAK2. drugbank.comdrugbank.com These enzymes are non-receptor tyrosine kinases that play a critical role in intracellular signaling pathways initiated by cytokines and growth factors, which are essential for hematopoiesis and immune function. bccancer.bc.cahaematologica.org In conditions like myelofibrosis, dysregulation of JAK1 and JAK2 signaling is a key driver of the disease. bccancer.bc.ca

ATP-Competitive Binding to the Catalytic Site

Ruxolitinib functions as an ATP-competitive inhibitor. drugbank.comnih.gov This means it directly competes with adenosine (B11128) triphosphate (ATP) for binding to the catalytic site within the kinase domain of JAK1 and JAK2. nih.govpatsnap.com By occupying this site, ruxolitinib prevents the transfer of a phosphate (B84403) group from ATP to the target protein, a crucial step in the activation of the signaling cascade. patsnap.com This inhibition occurs regardless of whether the JAK2 enzyme is in its normal (wild-type) or mutated form. drugbank.compatsnap.com The binding of ruxolitinib to the ATP-binding pocket effectively blocks the kinase from adopting its active conformation, thereby halting downstream signaling events. patsnap.com

Inhibitory Potency (IC50 Values) for JAK1 and JAK2

The inhibitory potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. Ruxolitinib demonstrates high potency against both JAK1 and JAK2.

Biochemical assays have determined the IC50 values of ruxolitinib for JAK family kinases. These values highlight the drug's strong affinity for JAK1 and JAK2.

Table 1: Inhibitory Potency of Ruxolitinib against JAK Kinases

Kinase IC50 (nM)
JAK1 3.3
JAK2 2.8
JAK3 428

This table presents the half-maximal inhibitory concentration (IC50) values of ruxolitinib for each of the Janus kinase (JAK) family members. The lower the IC50 value, the greater the potency of the inhibitor.

Selectivity Profile Against Other Tyrosine Kinases (e.g., TYK2, JAK3)

While ruxolitinib is a potent inhibitor of JAK1 and JAK2, it exhibits significantly less activity against other members of the JAK family, namely TYK2 and JAK3. drugbank.com Its inhibitory effect on TYK2 is more than 6-fold lower than on JAK1 and JAK2, and its effect on JAK3 is over 130-fold lower. drugbank.com This selectivity is crucial as it minimizes off-target effects that could arise from the inhibition of other kinases. The selectivity profile demonstrates that ruxolitinib was specifically designed to target the dysregulated JAK1 and JAK2 signaling pathways. patsnap.com

Disruption of JAK-STAT Signaling Pathway Downstream of Cytokine Receptors

The primary consequence of JAK1 and JAK2 inhibition by ruxolitinib is the disruption of the JAK-STAT signaling pathway. This pathway is a critical communication route from the cell surface to the nucleus, regulating the expression of genes involved in cell proliferation, survival, and inflammation. patsnap.com

Abrogation of STAT Phosphorylation (STAT3, STAT5)

Upon activation by cytokines, JAK kinases phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. drugbank.com These phosphorylated STATs then form dimers, translocate to the cell nucleus, and act as transcription factors, initiating the expression of target genes. drugbank.compatsnap.com Ruxolitinib's inhibition of JAK1 and JAK2 directly prevents the phosphorylation of STAT proteins, particularly STAT3 and STAT5. drugbank.comhaematologica.org This abrogation of STAT phosphorylation is a key marker of ruxolitinib's activity. drugbank.com Studies have shown that ruxolitinib significantly reduces the levels of phosphorylated STAT3 and STAT5, thereby blocking the downstream signaling cascade. drugbank.comjkns.or.kr

Modulation of Other Downstream Signaling Cascades (e.g., Akt, ERK)

While the JAK-STAT pathway is the primary target of ruxolitinib, its inhibitory action can also modulate other downstream signaling cascades. Research suggests that signaling through the MEK/ERK pathway can remain activated even in the presence of ruxolitinib and may contribute to the persistence of the disease. haematologica.org The Akt pathway is another signaling cascade that can be influenced by JAK activity. The intricate crosstalk between these pathways means that the effects of ruxolitinib can extend beyond the direct inhibition of STAT phosphorylation.

Impact on Cytokine and Growth Factor Signal Transduction

Ruxolitinib sulfate's therapeutic effects are intrinsically linked to its ability to modulate critical signaling pathways that govern immune responses and hematopoiesis. By inhibiting Janus kinase (JAK) 1 and JAK2, ruxolitinib disrupts the signaling cascades initiated by various cytokines and growth factors, leading to a reduction in inflammatory processes and regulation of blood cell production. nih.govwikipedia.org

Attenuation of Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α, IL-8, MIP-1β)

A hallmark of myeloproliferative neoplasms (MPNs) like myelofibrosis is the excessive production of pro-inflammatory cytokines, which contributes to debilitating constitutional symptoms and bone marrow fibrosis. jhoponline.comtandfonline.com Ruxolitinib, through its potent inhibition of JAK1 and JAK2, effectively downregulates these inflammatory signals. tandfonline.comdrugbank.com The JAK1 protein is particularly crucial for mediating the signaling of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). aacrjournals.orgfrontiersin.org

Clinical studies in patients with myelofibrosis have demonstrated that treatment with ruxolitinib leads to a marked reduction in the elevated circulating levels of several pro-inflammatory cytokines. aacrjournals.org Specifically, baseline levels of IL-6, TNF-α, IL-8, and Macrophage Inflammatory Protein-1beta (MIP-1β) were significantly decreased following ruxolitinib administration, correlating with improvements in systemic symptoms. aacrjournals.orgfrontiersin.org Preclinical research in mouse models further corroborates these findings, showing that ruxolitinib can suppress elevated levels of IL-6 and TNF-α. nih.gov

The mechanism involves the interruption of the JAK-STAT signaling pathway. patsnap.com When cytokines like IL-6 or TNF-α bind to their receptors, they activate associated JAKs, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. drugbank.com Activated STATs then move to the nucleus to regulate the expression of genes responsible for inflammation. drugbank.com Ruxolitinib competitively inhibits the ATP-binding site on JAK1 and JAK2, preventing this phosphorylation cascade and thereby reducing the production of inflammatory cytokines. nih.govaacrjournals.org

However, some research indicates that while ruxolitinib significantly lowers cytokine levels, they may not fully normalize to the levels seen in healthy individuals. ashpublications.orgnih.gov This suggests that other signaling pathways, such as those involving NF-κB and MAP kinase, may also contribute to cytokine overproduction in myelofibrosis, representing potential avenues for combination therapies. nih.gov

CytokineEffect of RuxolitinibResearch FindingCitation
IL-6 Significant ReductionDramatically reduced in myelofibrosis patients post-treatment. Inhibition of IL-6-mediated STAT3 phosphorylation observed in whole-blood assays. aacrjournals.orgnih.gov
TNF-α Significant ReductionLevels normalized in mouse models and were significantly reduced in patients. Ruxolitinib inhibits TNF-α production by macrophages. aacrjournals.orgnih.govbmj.com
IL-8 Significant ReductionElevated baseline levels were dramatically reduced in myelofibrosis patients. High levels are associated with poor prognosis. aacrjournals.orgfrontiersin.org
MIP-1β Significant ReductionElevated baseline levels were markedly reduced in myelofibrosis patients, correlating with symptom improvement. aacrjournals.orgfrontiersin.org

Interference with Erythropoietin and Thrombopoietin Signaling Pathways

Ruxolitinib's influence extends to the signaling pathways of essential hematopoietic growth factors, primarily erythropoietin (EPO) and thrombopoietin (TPO), through its potent inhibition of JAK2. drugbank.comopenaccessjournals.com

The JAK2 kinase is fundamentally required for signal transduction from the EPO receptor and the TPO receptor (also known as MPL). frontiersin.orgopenaccessjournals.comnih.gov In normal erythropoiesis, the binding of EPO to its receptor on erythroid precursor cells activates JAK2. springermedizin.denih.gov This activation initiates downstream signaling that promotes the proliferation, differentiation, and survival of these cells, ultimately leading to red blood cell production. springermedizin.denih.gov By inhibiting JAK2, ruxolitinib can impair this process, which may result in anemia. springermedizin.de As a physiological response to the reduced red blood cell production and consequent decrease in oxygen levels, the body often compensates by increasing the circulating levels of endogenous erythropoietin. tandfonline.comspringermedizin.denih.gov

Similarly, TPO governs the production of platelets through its interaction with the MPL receptor on megakaryocytes, a process that is also dependent on JAK2 activation. nih.govnih.gov Ruxolitinib's inhibition of JAK2 disrupts TPO-mediated signaling, such as the phosphorylation of STAT3, which can interfere with megakaryocyte development and maturation. nih.gov This interference is the likely pharmacological mechanism behind thrombocytopenia, a common hematological adverse event observed with ruxolitinib treatment. nih.govopenaccessjournals.com

Signaling PathwayKey MediatorRole of MediatorImpact of this compoundCitation
Erythropoietin (EPO) JAK2Activates upon EPO binding to its receptor, promoting erythroid precursor cell proliferation and differentiation.Inhibition of JAK2 impairs erythropoiesis. Can lead to a compensatory increase in circulating EPO levels. springermedizin.denih.govplos.org
Thrombopoietin (TPO) JAK2Activates upon TPO binding to the MPL receptor, essential for megakaryocyte development and platelet formation.Inhibition of JAK2 disrupts TPO signaling, potentially leading to thrombocytopenia. nih.govopenaccessjournals.comnih.gov

Cellular and Subcellular Effects of Ruxolitinib Sulfate in Preclinical Models

Effects on Cell Proliferation and Apoptosis

Inhibition of Cell Proliferation in Aberrant JAK/STAT Signaling Contexts

Ruxolitinib (B1666119) has been shown to effectively inhibit cell proliferation in various preclinical models characterized by dysregulated JAK/STAT signaling. This includes hematological malignancies and solid tumors. oncotarget.comfda.gov In cell lines derived from myeloproliferative neoplasms, such as those harboring the JAK2V617F mutation, ruxolitinib has been observed to reduce cellular proliferation. aacrjournals.org For instance, in JAK2V617F-positive Ba/F3 cells, ruxolitinib treatment led to a decrease in cell proliferation. aacrjournals.org Similarly, it has demonstrated anti-proliferative effects in cell lines from Hodgkin lymphoma (HL) and primary mediastinal B-cell lymphoma (PMBL), which often exhibit increased JAK2 activity. oncotarget.com

The anti-proliferative effects of ruxolitinib have also been documented in various solid tumor models. Studies on hepatocellular carcinoma, tamoxifen-resistant breast cancer, esophageal squamous cell carcinoma, pancreatic adenocarcinoma, and colon cancer cell lines have all shown that ruxolitinib can inhibit cellular proliferation. researchgate.net In head and neck squamous cell carcinoma (HNSCC) cell lines, ruxolitinib treatment resulted in inhibited cellular growth. aacrjournals.org

The mechanism behind this inhibition lies in ruxolitinib's ability to block the phosphorylation of STAT proteins, which are crucial for transmitting signals that drive cell proliferation. aacrjournals.orgaacrjournals.org By inhibiting JAK1 and JAK2, ruxolitinib effectively dampens these pro-proliferative signals. drugbank.comdrugbank.com

Table 1: Inhibition of Cell Proliferation by Ruxolitinib in Preclinical Models

Cell Line/Model Cancer Type Key Findings
JAK2V617F-positive Ba/F3 cells Myeloproliferative Neoplasm Reduced cellular proliferation. aacrjournals.org
Hodgkin Lymphoma (HL) cell lines Hodgkin Lymphoma Significantly suppressed cell proliferation. oncotarget.com
Primary Mediastinal B-cell Lymphoma (PMBL) cell lines Primary Mediastinal B-cell Lymphoma Significantly suppressed cell proliferation. oncotarget.com
Hepatocellular Carcinoma cell lines Hepatocellular Carcinoma Inhibited cellular proliferation. researchgate.net
Tamoxifen-resistant Breast Cancer cell lines Breast Cancer Inhibited cellular proliferation. researchgate.net
Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines Head and Neck Squamous Cell Carcinoma Inhibited cellular growth. aacrjournals.org

Induction of Apoptosis in Malignant Cell Lines

In addition to inhibiting proliferation, ruxolitinib has been demonstrated to induce apoptosis, or programmed cell death, in various malignant cell lines. oncotarget.comaacrjournals.org This effect is a critical component of its anti-cancer activity. In JAK2V617F-positive Ba/F3 cells, exposure to ruxolitinib resulted in the induction of apoptosis. aacrjournals.org Preclinical studies have also shown that ruxolitinib can induce apoptosis in cell lines from Hodgkin lymphoma and primary mediastinal B-cell lymphoma. oncotarget.com

The induction of apoptosis by ruxolitinib has been observed in a range of other cancer types as well. In cutaneous T-cell lymphoma (CTCL) cell lines, ruxolitinib, particularly in combination with other agents, was found to induce apoptosis. plos.org Furthermore, studies on gastric cancer cell lines have shown that ruxolitinib treatment can enhance apoptosis. tandfonline.com This pro-apoptotic effect is often linked to the inhibition of the JAK/STAT pathway, which in many cancer cells provides survival signals that prevent apoptosis. tandfonline.com By blocking this pathway, ruxolitinib can tip the cellular balance towards cell death.

Table 2: Induction of Apoptosis by Ruxolitinib in Malignant Cell Lines

Cell Line/Model Cancer Type Key Findings
JAK2V617F-positive Ba/F3 cells Myeloproliferative Neoplasm Induced apoptosis. aacrjournals.org
Hodgkin Lymphoma (HL) cell lines Hodgkin Lymphoma Increased programmed cell death. oncotarget.com
Primary Mediastinal B-cell Lymphoma (PMBL) cell lines Primary Mediastinal B-cell Lymphoma Increased programmed cell death. oncotarget.com
Cutaneous T-cell Lymphoma (CTCL) cell lines Cutaneous T-cell Lymphoma Induced apoptosis, particularly in combination therapy. plos.org
Gastric Cancer cell lines Gastric Cancer Enhanced apoptosis. tandfonline.com

Modulation of Cell Cycle Progression (e.g., G0/G1 phase arrest)

Ruxolitinib has been shown to modulate cell cycle progression, often leading to an arrest in the G0/G1 phase. nih.gov This effect prevents cancer cells from entering the S phase, where DNA replication occurs, thereby halting their proliferation. In preclinical models of mixed-lineage leukemia rearrangement (MLL-r) acute lymphoblastic leukemia (ALL), ruxolitinib was found to block the cell cycle in the G0/G1 phase. nih.gov

This cell cycle arrest is a direct consequence of the inhibition of the JAK/STAT pathway, which regulates the expression of key cell cycle proteins. For instance, in Natural Killer/T-cell Lymphoma (NKTCL) models, targeting the JAK-STAT pathway was shown to inhibit cell cycle progression. oncotarget.com While the primary effect observed is often G0/G1 arrest, the specific impact on the cell cycle can vary depending on the cellular context. mdpi.com

Regulation of Gene Expression and Transcriptional Activity

Downregulation of Genes Associated with Cell Proliferation and Inflammation

A key subcellular effect of ruxolitinib is the downregulation of genes associated with cell proliferation and inflammation. oncotarget.com This is a direct result of inhibiting the JAK/STAT pathway, as STAT proteins are transcription factors that, when activated, translocate to the nucleus and promote the expression of target genes. tga.gov.audrugbank.com In preclinical models, ruxolitinib has been shown to decrease the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). tga.gov.au

This downregulation of inflammatory genes is significant because chronic inflammation can drive cancer progression. By reducing the levels of these inflammatory mediators, ruxolitinib can create a less favorable microenvironment for tumor growth. tga.gov.au Furthermore, the inhibition of STAT3 activation by ruxolitinib leads to decreased expression of genes that are critical for cell proliferation and survival. oncotarget.com

Indirect Influence on Autocrine and Paracrine Signaling Loops

Ruxolitinib can indirectly influence autocrine and paracrine signaling loops that are often dysregulated in cancer. oncotarget.com Many tumors rely on the secretion of cytokines and growth factors that act on the cancer cells themselves (autocrine signaling) or on neighboring cells (paracrine signaling) to promote growth and survival. acs.org These signaling loops are frequently dependent on the JAK/STAT pathway.

Specific Cellular Responses and Phenotypic Changes

In preclinical investigations, ruxolitinib sulfate (B86663) demonstrates a range of effects at the cellular and subcellular levels, primarily stemming from its inhibition of the JAK-STAT signaling pathway. These effects include the modulation of hematopoietic cell proliferation, induction of apoptosis, and impacts on organelle function, which are fundamental to its therapeutic action in myeloproliferative neoplasms (MPNs).

Suppression of Erythroid Colony Formation

Ruxolitinib has been shown to selectively inhibit the formation of erythroid colonies, particularly those dependent on the mutated JAK2V617F kinase.

Preclinical data demonstrate that ruxolitinib causes a dose-dependent impairment of erythroid progenitor colony growth through mechanisms that include the induction of apoptosis and a reduction in cell proliferation. nih.gov This suppression is significantly more potent in cells harboring the JAK2V617F mutation, which is a hallmark of polycythemia vera (PV). In primary cell cultures, ruxolitinib preferentially suppresses the formation of erythroid progenitor colonies from JAK2V617F-positive PV patients compared to those from healthy donors. nih.govresearchgate.net The 50% inhibitory concentration (IC₅₀) for colony formation from PV patients is approximately 67 nM, whereas for healthy donors, the IC₅₀ is substantially higher at over 400 nM. nih.govresearchgate.netmedchemexpress.cn This indicates a high degree of selectivity for the neoplastic cells. plos.org

Further studies on circulating progenitors from PV patients, which are predominantly JAK2V617F mutated, showed that endogenous erythroid colony (EEC) growth was highly sensitive to ruxolitinib, with an IC₅₀ of 1.8±1.0 nM. plos.org

Table 1: Inhibitory Concentration (IC₅₀) of Ruxolitinib on Hematopoietic Colony Formation

Cell/Colony Type Source IC₅₀ (nM) Reference(s)
Erythroid Progenitors JAK2V617F+ PV Patients 67 nih.gov, researchgate.net
Erythroid Progenitors Healthy Donors >400 nih.gov, researchgate.net
Endogenous Erythroid Colonies (EEC) PV Patients 1.8 ± 1.0 plos.org

Effects on Myeloproliferation

The JAK-STAT signaling pathway is crucial for the proliferation and survival of hematopoietic precursor cells. nih.gov Ruxolitinib, by inhibiting JAK1 and JAK2, effectively curtails the aberrant myeloproliferation characteristic of MPNs. researchgate.net

In preclinical models, ruxolitinib demonstrates significant antiproliferative effects. In cell lines engineered to express the JAK2V617F mutation (e.g., Ba/F3-EpoR-JAK2V617F), ruxolitinib induces apoptosis and inhibits proliferation in a dose-dependent manner. nih.govtandfonline.com This antiproliferative action extends to primary cells from MPN patients. Studies on CD34+ hematopoietic progenitor cells from patients with primary myelofibrosis (PMF) showed that their proliferation was inhibited by ruxolitinib at concentrations significantly lower than those required to inhibit the proliferation of cells from healthy subjects. plos.org

In a murine model of JAK2V617F-positive MPN, the oral administration of ruxolitinib led to a marked reduction in splenomegaly, a common feature of the disease. researchgate.netnih.gov The treatment also preferentially targeted and eliminated the neoplastic cells, resulting in prolonged survival in the animal models without causing significant myelosuppressive or immunosuppressive effects. researchgate.nettandfonline.comnih.gov

Table 2: Ruxolitinib's Inhibitory Effect on CD34+ Cell Proliferation

Cell Source IC₅₀ (nM) Reference(s)
Primary Myelofibrosis (PMF) Patients 840 ± 300 plos.org
Healthy Subjects >5000 plos.org

Paradoxical Phosphorylation of JAK2 in Some Contexts

A notable and seemingly paradoxical effect observed in preclinical studies is the hyperphosphorylation of JAK2 following treatment with ruxolitinib. This phenomenon has been observed in JAK2V617F-positive cells after prolonged exposure to the inhibitor. haematologica.org

This increased phosphorylation occurs at tyrosines Tyr1007/1008 within the activation loop of the JAK2 kinase domain, and an increase in the total amount of JAK2 protein has also been noted. haematologica.orgnih.gov Intriguingly, this accumulation of phosphorylated JAK2 (p-JAK2) happens despite the effective blockade of downstream signaling, such as the phosphorylation of STAT and ERK proteins. haematologica.org This effect is not unique to ruxolitinib and has been observed with other type I JAK2 inhibitors. haematologica.org

The underlying mechanism appears to be the protection of the phosphorylated activation loop from the action of cellular phosphatases. nih.govnih.gov It is suggested that when ruxolitinib binds to the active conformation of JAK2, it stabilizes the kinase domain in a way that buries the activation loop, making the phosphotyrosine sites inaccessible to phosphatases. nih.gov This effect is dependent on ATP and requires interaction with a cytokine receptor. haematologica.org Studies using a ruxolitinib-resistant JAK2 variant and a kinase-dead mutant found that these did not exhibit paradoxical hyperphosphorylation, indicating the mechanism is intrinsic to the drug's interaction with a functional kinase domain. nih.gov This paradoxical hyperphosphorylation has been observed in Hodgkin lymphoma cell lines (HDLM-2) expressing constitutively active JAK2, but not in lines where signaling is driven by JAK3. oncotarget.com

Impact on Mitochondria (e.g., depolarization)

In Ba/F3 cells, treatment with ruxolitinib at a concentration of 64 nM resulted in a doubling of cells with depolarized mitochondria, indicating a disruption of the mitochondrial membrane potential. researchgate.net Mitochondrial depolarization is a key event in the intrinsic pathway of apoptosis.

Studies in anaplastic thyroid cancer (ATC) cells revealed that ruxolitinib induces mitochondria-dependent apoptosis. nih.gov The mechanism involves the suppression of STAT3 phosphorylation, which in turn represses the transactivation of Dynamin-1-like protein (DRP1). nih.govresearchgate.net This repression leads to a deficiency in mitochondrial fission and subsequent mitochondrial depolarization, ultimately triggering caspase-dependent apoptosis. nih.gov

Furthermore, in chemoresistant gastric cancer cell models, ruxolitinib was found to induce mitochondrial dysfunction. nih.govtandfonline.com Treatment with the compound led to a dose-dependent reduction in both basal and maximal mitochondrial respiration rates. tandfonline.com Concurrently, there was an increase in reactive oxygen species (ROS) levels, a sign of oxidative stress often linked to mitochondrial impairment. nih.govtandfonline.com These findings suggest that targeting mitochondrial function is another mechanism through which ruxolitinib exerts its anticancer effects. nih.gov

Table 3: Summary of Ruxolitinib's Effects on Mitochondria in Preclinical Models

Cell Model Observed Effect Mechanism/Pathway Reference(s)
Ba/F3 Cells Doubling of depolarized mitochondria Not specified researchgate.net
Anaplastic Thyroid Cancer (ATC) Cells Mitochondrial depolarization; Apoptosis Suppression of STAT3-DRP1 axis, leading to fission deficiency nih.gov, researchgate.net
Chemoresistant Gastric Cancer Cells Reduced basal & maximal respiration; Increased ROS Mitochondrial dysfunction & oxidative stress nih.gov, tandfonline.com

Preclinical Research Models and Methodologies for Ruxolitinib Sulfate

In Vitro Cell Line Studies

In vitro studies using various cancer cell lines have been instrumental in characterizing the cellular and molecular effects of ruxolitinib (B1666119).

A diverse panel of cell lines has been employed to investigate the efficacy of ruxolitinib across different hematological malignancies and solid tumors. These include:

Ba/F3 cells: These pro-B cells are dependent on interleukin-3 (IL-3) for survival and proliferation and are a common model to study cytokine receptor signaling. nih.gov When transfected to express the JAK2V617F mutation, Ba/F3 cells exhibit cytokine-independent growth, a characteristic that is inhibited by ruxolitinib. aacrjournals.org Studies have shown that ruxolitinib inhibits the proliferation of Ba/F3 cells expressing JAK2V617F and reduces the phosphorylation of downstream targets like STAT5. aacrjournals.orgresearchgate.net

Nalm-6: This human B-cell precursor leukemia cell line is used to model B-cell acute lymphoblastic leukemia (ALL). Ruxolitinib has been shown to inhibit the proliferation of Nalm-6 cells in a dose-dependent manner and induce apoptosis. nih.govamegroups.org

HDLM-2 and L-540: These are human Hodgkin lymphoma (HL) cell lines. nih.gov Research has demonstrated that ruxolitinib can inhibit the constitutively active JAK2 signaling in these cells, leading to reduced cell proliferation and induction of apoptosis. nih.govpnas.org

MyLa and SeAx: These cell lines are representative of cutaneous T-cell lymphoma (CTCL).

A431 SCC: This is a human epidermoid carcinoma cell line used in studies of squamous cell carcinoma (SCC). In A431 cells, ruxolitinib has been shown to inhibit cell proliferation and tumor growth, particularly in the context of cyclosporine A-induced proliferation. nih.govnih.gov

Table 1: Examples of Cell Lines Used in Ruxolitinib Research

Cell Line Cancer Type Key Findings
Ba/F3 (JAK2V617F) Myeloproliferative Neoplasms Inhibition of cytokine-independent growth and STAT5 phosphorylation. aacrjournals.org
Nalm-6 Acute Lymphoblastic Leukemia Dose-dependent inhibition of proliferation and induction of apoptosis. nih.govamegroups.org
HDLM-2, L-540 Hodgkin Lymphoma Inhibition of JAK2 signaling, leading to reduced proliferation and apoptosis. nih.govpnas.org
A431 SCC Squamous Cell Carcinoma Inhibition of proliferation and tumor growth. nih.govnih.gov

Several types of assays have been crucial in quantifying the inhibitory activity of ruxolitinib and its effects on cellular functions.

Enzyme-based assays: In "naked" kinase assays, ruxolitinib has demonstrated potent inhibitory effects against JAK1 and JAK2 with half-maximal inhibitory concentrations (IC50) of 3.3 nM and 2.8 nM, respectively. nih.govnih.gov Its activity against TYK2 is moderate (IC50 of 19 nM), and it shows minimal inhibition of JAK3 (IC50 of 428 nM). nih.gov

Cell-based assays: The inhibitory effect of ruxolitinib on cellular proliferation is commonly measured using assays like the CCK8 kit. nih.govnih.gov These assays have consistently shown that ruxolitinib inhibits the growth of various cancer cell lines in a dose-dependent manner. amegroups.org

Whole blood assays for pSTAT3 inhibition: A key pharmacodynamic marker for ruxolitinib activity is the inhibition of phosphorylated STAT3 (pSTAT3). fda.gov Ex vivo whole blood assays, where blood samples are stimulated with cytokines like IL-6, are used to measure the inhibition of pSTAT3. nih.govfda.gov These assays have shown a dose- and time-dependent reduction of pSTAT3 following ruxolitinib administration. aacrjournals.org In human whole blood, ruxolitinib inhibited the JAK1 and JAK2 pathways with an IC50 of approximately 280 nM. frontiersin.org

To understand the molecular mechanisms underlying the effects of ruxolitinib, researchers have employed several analytical techniques.

Western blot for phosphorylated proteins: Western blotting is a widely used technique to detect changes in protein phosphorylation. cellsignal.com Studies have consistently used Western blot analysis to show that ruxolitinib treatment leads to a decrease in the phosphorylation of JAK2 and its downstream signaling proteins, including STAT3 and STAT5, in various cancer cell lines. nih.govnih.govidea-bio.comresearchgate.nethaematologica.org For example, in HEL cells, which have the JAK2 V617F mutation, ruxolitinib decreased the phosphorylation of IRS2, JAK2, STAT3, and STAT5. researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is utilized for the quantitative measurement of specific proteins, such as cytokines and phosphorylated proteins. oup.comcreativebiolabs.net For instance, ELISA has been used to measure the levels of pSTAT3 in cell extracts, demonstrating that ruxolitinib can significantly decrease elevated pSTAT3 levels. nih.gov It has also been used to measure the levels of various inflammatory cytokines in cell culture supernatants. oup.comkrishgen.com

Assays for Kinase Inhibition and Cellular Response (e.g., enzyme-based, cell-based, whole blood assays for pSTAT3 inhibition)

In Vivo Animal Models

In vivo animal models have been essential for evaluating the systemic efficacy and therapeutic potential of ruxolitinib in a more complex biological environment.

Mouse models that recapitulate the features of human myeloproliferative neoplasms (MPNs) have been critical in the preclinical assessment of ruxolitinib.

JAK2V617F-positive MPN models: Mouse models expressing the JAK2V617F mutation are widely used. aacrjournals.orgaacrjournals.orgresearchgate.net These models can be generated by retroviral transduction and transplantation of bone marrow cells expressing JAK2V617F into recipient mice. upol.cz In these models, oral administration of ruxolitinib has been shown to reduce splenomegaly, decrease circulating levels of proinflammatory cytokines, and preferentially eliminate neoplastic cells, leading to prolonged survival. aacrjournals.orgaacrjournals.org

Transgenic models: Transgenic mouse models have also been developed to express JAK2V617F. nih.govplos.org For example, a conditional inducible transgenic JAK2V617F mouse model demonstrated that the myeloproliferative disease is reversible upon switching off the transgene expression. plos.org These models have been instrumental in showing that ruxolitinib can ameliorate the MPN phenotype. upol.czashpublications.org Studies using a Jak2V617F knock-in mouse model have also been conducted to evaluate the efficacy of ruxolitinib in combination with other agents. mednexus.org

Table 2: Findings in Mouse Models of Myeloproliferative Neoplasms

Model Type Key Findings with Ruxolitinib Treatment
JAK2V617F-positive MPN Reduced splenomegaly, decreased proinflammatory cytokines, prolonged survival. aacrjournals.orgaacrjournals.org
Transgenic JAK2V617F Amelioration of MPN phenotype, reversal of disease upon transgene deactivation. plos.org
Jak2V617F knock-in Reduced splenomegaly and cytokine production when combined with other agents. mednexus.org

Xenograft models, where human tumor cells are implanted into immunodeficient mice, allow for the direct evaluation of ruxolitinib's effect on human cancers.

Human lymphoma xenograft: Xenograft models using human lymphoma cell lines such as HDLM-2 and L-428 have been established in immunodeficient mice (e.g., NSG mice). nih.govashpublications.org In these models, ruxolitinib treatment significantly inhibited tumor progression and prolonged the survival of the mice. nih.govashpublications.org Combination therapy of ruxolitinib with other agents has also shown enhanced efficacy in Hodgkin's lymphoma xenograft models. pnas.org

SCC xenograft in nude mice: To study the effect of ruxolitinib on squamous cell carcinoma, human A431 SCC cells have been engrafted into nude mice. nih.govnih.gov In these xenograft models, ruxolitinib treatment significantly reduced tumor volume and counteracted the accelerated tumor growth induced by immunosuppressants like cyclosporine A. nih.govnih.gov Similar findings of tumor mass reduction have been observed in xenograft models of human recessive dystrophic epidermolysis bullosa-squamous cell carcinoma (RDEB-SCC). researchgate.net

Investigation in Other Animal Species (e.g., rat, dog for non-clinical toxicology and pharmacokinetics)

Preclinical evaluation of ruxolitinib sulfate (B86663) has extensively utilized rat and dog models to characterize its non-clinical toxicology and pharmacokinetic profiles. researchgate.net These species are standard in pharmaceutical development for their physiological and metabolic similarities to humans, providing crucial data for safety assessment before human trials.

In both rats and dogs, ruxolitinib is rapidly absorbed following oral administration, exhibiting a short half-life after both single and repeated dosing. researchgate.net Pharmacokinetic studies in these models have been essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. For instance, after intravenous administration, ruxolitinib showed low plasma clearance in rats and high clearance in dogs. aacrjournals.org Oral bioavailability was determined to be approximately 27% in rats and 15% in dogs. aacrjournals.org Notably, sex-based differences in exposure were observed in rats, with males showing consistently lower exposure than females, a phenomenon attributed to greater metabolism in males. utm.my No significant sex differences in exposure were noted in dogs. utm.my

Toxicology studies in rats and dogs, compliant with Good Laboratory Practice (GLP) regulations, have identified the primary target organs associated with the pharmacological action of ruxolitinib. researchgate.netfda.gov These include the bone marrow, peripheral blood, and lymphoid tissues. fda.gov Observed toxicities were largely related to the drug's mechanism of action, leading to alterations in hematology parameters, marked lymphoid depletion, and consequently, reduced size of the thymus and spleen. researchgate.netresearchgate.net In dogs, infections commonly associated with immunosuppression were also noted. fda.gov Safety pharmacology studies in dogs revealed cardiovascular effects, such as adverse decreases in blood pressure and increases in heart rate at certain doses. fda.gov In rats, respiratory effects, including a decrease in minute volume, were observed. fda.govdntb.gov.ua Importantly, many of the clinical and anatomical pathology findings were found to be reversible after a recovery period. mdpi.com

The table below summarizes key pharmacokinetic parameters of ruxolitinib in different animal species.

SpeciesRoute of AdministrationBioavailabilityHalf-life (t½)Key Findings
Rat Oral, Intravenous~27% (oral) aacrjournals.org0.38 h (IV) frontiersin.orgRapid absorption researchgate.net; Sex-based differences in exposure utm.my; Low plasma clearance aacrjournals.org
Dog Oral, Intravenous~15% (oral) aacrjournals.org0.94 h (IV) frontiersin.orgRapid absorption researchgate.net; High plasma clearance aacrjournals.org; No significant sex-based differences in exposure utm.my

This table is based on data from multiple preclinical studies and provides an overview of the pharmacokinetic profile of ruxolitinib in commonly used animal models.

Endpoints and Biomarkers in Animal Studies (e.g., splenomegaly, circulating cytokines, tumor volume, histomorphology)

Animal studies of ruxolitinib have employed a range of endpoints and biomarkers to assess its efficacy and mechanism of action across various disease models. These readouts are critical for translating preclinical findings to clinical potential.

Splenomegaly: Reduction in spleen size is a key efficacy endpoint, particularly in animal models of myeloproliferative neoplasms (MPNs) and other hematological malignancies. In a mouse model of JAK2V617F-positive MPN, oral administration of ruxolitinib markedly reduced splenomegaly. nih.gov This effect is attributed to the inhibition of neoplastic cell proliferation and extramedullary hematopoiesis. tandfonline.comnih.gov Similarly, in murine models of hemophagocytic lymphohistiocytosis (HLH), ruxolitinib treatment significantly reduced splenomegaly.

Circulating Cytokines: As a potent inhibitor of the JAK-STAT pathway, ruxolitinib's effect on circulating pro-inflammatory cytokines is a crucial biomarker of its pharmacodynamic activity. In mouse models of JAK2V617F-driven disease, ruxolitinib treatment led to a significant reduction in plasma levels of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov In models of cytokine storm and hyperinflammation, ruxolitinib has been shown to decrease levels of multiple cytokines, including Granulocyte-Colony Stimulating Factor (G-CSF), Interferon-gamma (IFN-γ), and IL-10. This modulation of cytokines correlates with the alleviation of systemic symptoms. mdpi.com

Tumor Volume: In xenograft models of solid and hematological tumors, changes in tumor volume are a primary endpoint for assessing anti-cancer activity. For instance, in a xenograft model of anaplastic large cell lymphoma (ALCL), ruxolitinib treatment significantly inhibited tumor growth and reduced tumor weight. Similarly, in a colorectal cancer xenograft model, oral administration of ruxolitinib led to a significant reduction in tumor volume and weight. Combination studies, such as with paclitaxel (B517696) in an ovarian cancer mouse model, have also demonstrated enhanced reduction in tumor weight compared to single-agent treatments.

Histomorphology: Histopathological analysis of tissues provides insight into the cellular effects of ruxolitinib. In mouse models of MPN, treatment with ruxolitinib has been shown to normalize the histomorphology of affected organs like the spleen and bone marrow. mdpi.comtandfonline.com This includes a reduction in bone marrow hypercellularity and extramedullary erythropoiesis in the spleen. tandfonline.com In models of graft-versus-host disease (GvHD), histological analysis of skin and lung samples revealed that ruxolitinib treatment led to a reduction in perivascular mononuclear cell infiltration.

The following table provides examples of key endpoints and biomarkers used in preclinical animal studies of ruxolitinib.

Endpoint/BiomarkerAnimal ModelKey Findings
Splenomegaly Mouse model of JAK2V617F-positive MPNMarkedly reduced spleen size nih.gov
Mouse model of hemophagocytic lymphohistiocytosis (HLH)Significantly reduced splenomegaly
Circulating Cytokines Mouse model of JAK2V617F-driven diseaseSignificant reduction in IL-6 and TNF-α nih.govnih.gov
Mouse model of hyperinflammationReduction in G-CSF, IFN-γ, and IL-10
Tumor Volume/Weight Xenograft model of anaplastic large cell lymphomaSignificant inhibition of tumor growth and weight
Xenograft model of colorectal cancerSignificant reduction in tumor volume and weight
Histomorphology Mouse model of MPNNormalization of spleen and bone marrow histology mdpi.comtandfonline.com
Mouse model of graft-versus-host diseaseReduced mononuclear cell infiltration in skin and lungs

This table highlights the diverse endpoints and biomarkers that have been crucial in demonstrating the preclinical efficacy of ruxolitinib across different disease contexts.

Advanced Research Methodologies

Bioinformatics and Docking Studies for Structure-Activity Relationship

Bioinformatics and molecular docking studies have been instrumental in understanding the structure-activity relationship (SAR) of ruxolitinib and in guiding the development of new JAK inhibitors. These computational approaches provide insights into how ruxolitinib interacts with its target kinases at the atomic level.

Molecular docking simulations have been used to predict and analyze the binding of ruxolitinib to the ATP-binding site of JAK1 and JAK2. These studies have been crucial in the design of new scaffolds that combine features conferring selectivity with hinge-binding pharmacophores to achieve favorable physicochemical properties. For example, docking studies have been employed to evaluate designed scaffolds during the lead-seeking phase of drug discovery.

The first crystal structures of ruxolitinib bound to the JAK2 kinase domain have provided a detailed structural basis for its inhibitory activity. These high-resolution structures reveal the specific hydrogen bonding and hydrophobic interactions that govern the binding of ruxolitinib within the ATP-binding site, rationalizing its potency and selectivity. Such structural information is invaluable for SAR studies, enabling the rational design of derivatives with improved properties.

Bioinformatics approaches have also been used to explore the interaction of ruxolitinib with other proteins, such as human serum albumin (HSA). Docking simulations predicted that ruxolitinib binds to multiple sites on HSA, a finding that was subsequently confirmed by biochemical assays. This is significant as the binding of drugs to plasma proteins affects their bioavailability and pharmacological action. Furthermore, integrated bioinformatic analysis has been used to identify potential new therapeutic applications for ruxolitinib by performing molecular docking simulations with proteins encoded by hub genes associated with other diseases, such as pulmonary arterial hypertension.

Molecularly Imprinted Nanofilms for Sensing

A novel and advanced research methodology for the detection of ruxolitinib involves the use of molecularly imprinted polymers (MIPs), specifically in the form of nanofilms for electrochemical sensing. researchgate.net This technology creates synthetic receptors with recognition sites that are complementary in shape, size, and chemical functionality to the target molecule, in this case, ruxolitinib. dntb.gov.ua

One study describes the development of a porous molecularly imprinted nanofilm on a glassy carbon electrode for the highly selective and sensitive recognition of ruxolitinib. This was achieved through a photopolymerization method using thymine (B56734) methacrylate (B99206) as a functional monomer and 2-hydroxyethyl methacrylate as a basic monomer. The resulting porous material enhances the accessibility of the binding sites, leading to improved sensitivity.

The performance of such sensors is characterized by various electrochemical techniques, including differential pulse voltammetry, cyclic voltammetry, and electrochemical impedance spectroscopy. Under optimized conditions, these molecularly imprinted nanofilm-based sensors have demonstrated the ability to detect ruxolitinib at very low concentrations, with a limit of detection in the picomolar range. The high selectivity of these sensors allows for the detection of ruxolitinib in complex matrices such as pharmaceutical dosage forms and synthetic human serum samples. This methodology represents a promising tool for drug analysis and monitoring.

Co-clinical Trial Frameworks Utilizing Animal Models

Co-clinical trial frameworks represent an advanced research methodology where preclinical studies in animal models are conducted in parallel with clinical trials in humans. This approach aims to bridge the gap between preclinical findings and clinical outcomes, allowing for a more dynamic and informed drug development process. While the term "co-clinical trial" is not always explicitly used in the published literature for ruxolitinib, the principles of this framework are evident in its development and investigation.

Preclinical mouse models of diseases for which ruxolitinib is clinically used, such as myelofibrosis and graft-versus-host disease, are essential components of a co-clinical framework. fda.gov These models are used to investigate the same therapeutic interventions and combinations that are being evaluated in patients. For example, the combination of ruxolitinib with other agents, such as the pan-deacetylase inhibitor panobinostat, has been explored in mouse models of JAK2V617F-driven disease to assess for improved efficacy, mirroring the clinical investigation of combination therapies. fda.gov

These animal models serve to identify predictive biomarkers of response and resistance, explore mechanisms of action, and test novel therapeutic strategies that can then be translated to the clinic. For instance, preclinical studies using doses of ruxolitinib that mimic clinically achievable JAK/STAT target inhibition have demonstrated a profound downregulation of the proinflammatory cytokine milieu, providing a mechanistic rationale for its use in conditions like cytokine release syndrome. The data generated from these preclinical models, running concurrently with clinical trials, can help to stratify patients, optimize treatment regimens, and inform the design of future clinical studies.

Molecular Basis of Resistance and Sensitivity to Ruxolitinib Sulfate

Impact of JAK2V617F Mutation on Ruxolitinib (B1666119) Sensitivity

The sensitivity of myeloproliferative neoplasms (MPNs) to ruxolitinib is most prominently associated with the presence of the JAK2V617F mutation. This specific point mutation, found in the pseudokinase domain of the JAK2 protein, is a critical driver of MPNs, including approximately 95% of polycythemia vera (PV) cases and about 50-60% of primary myelofibrosis (PMF) and essential thrombocythemia (ET) cases. nih.govtargetedonc.com The V617F mutation disrupts the autoinhibitory function of the pseudokinase domain, leading to constitutive, cytokine-independent activation of the JAK-STAT signaling pathway. nih.govhaematologica.org

Ruxolitinib functions as a potent, ATP-competitive inhibitor of both JAK1 and JAK2. nih.gov Its therapeutic effect in JAK2V617F-positive MPNs stems from its ability to directly target the constitutively active JAK2V617F kinase, thereby abrogating downstream signaling. haematologica.orgpreprints.org In vitro studies have demonstrated that cells harboring the JAK2V617F mutation are highly sensitive to ruxolitinib. For instance, Ba/F3 cells expressing JAK2-V617F showed sensitivity to the drug with an IC50 (half-maximal inhibitory concentration) of approximately 182 nM. preprints.orgfrontiersin.org Clinical data further supports this, showing that JAK2-positive patients experience significant clinical benefits, such as reductions in spleen size and symptom burden. The presence of the JAK2V617F mutation, therefore, serves as a primary determinant of sensitivity to ruxolitinib therapy.

Role of Other JAK-STAT Pathway Activating Mutations

While the JAK2V617F mutation is the most common, other mutations can also lead to pathological activation of the JAK-STAT pathway, rendering cells sensitive to ruxolitinib. These are often referred to as "driver" mutations and are typically mutually exclusive with JAK2 mutations. targetedonc.com

MPL Mutations: Mutations in the thrombopoietin receptor gene, MPL, are found in 5-10% of patients with myelofibrosis. haematologica.org These mutations lead to constitutive activation of the JAK-STAT pathway, which can be effectively inhibited by ruxolitinib. targetedonc.comhaematologica.org

CALR Mutations: Somatic mutations in the calreticulin (B1178941) gene (CALR) are detected in approximately 70-80% of JAK2-negative myelofibrosis cases. Mutant CALR promotes the activation of JAK-STAT signaling through its interaction with MPL. haematologica.orgashpublications.org Although the mechanism is indirect compared to the JAK2V617F mutation, the resulting reliance on JAK2 signaling confers sensitivity to ruxolitinib. haematologica.orgashpublications.org

Other Pathway Mutations: A variety of other mutations in genes such as SH2B3, NRAS, KRAS, and PTPN11 are also known to activate the JAK-STAT pathway through distinct mechanisms. Even in the absence of a direct JAK2 mutation, the convergence of these signaling abnormalities on the JAK2 pathway means that ruxolitinib can still be an effective therapeutic strategy. targetedonc.com

Mechanisms of Resistance Development

Despite initial sensitivity, resistance to ruxolitinib can emerge. This phenomenon, often termed "persistence," involves the continued outgrowth of the malignant clone despite therapy. haematologica.org The mechanisms are complex and involve both the acquisition of new genetic mutations and adaptive cellular responses.

In preclinical experimental models, resistance to ruxolitinib has been linked to the acquisition of secondary point mutations within the JAK2 kinase domain. nih.gov Through cell-based screening and saturation mutagenesis studies, researchers have identified a limited number of specific mutations that reduce the drug's binding affinity. nih.govfrontiersin.org These mutations often confer cross-resistance to other type I JAK inhibitors. frontiersin.orgresearchgate.net

However, it is a crucial clinical observation that such acquired JAK2 kinase domain mutations have not been commonly identified in MPN patients who develop resistance to ruxolitinib, unlike the frequent emergence of resistance mutations in other tyrosine kinase inhibitor therapies like those for chronic myeloid leukemia. preprints.orgfrontiersin.org This suggests that other mechanisms are more clinically relevant for ruxolitinib resistance in MPNs.

Table 1: Experimentally Identified Ruxolitinib-Resistant JAK2 Mutations

Mutation Homologous Mutation in BCR::ABL Notes
L902Q M290 Located in the C-helix of the kinase domain. frontiersin.org
Y931C F317 Associated with enhanced cell proliferation and JAK/STAT signaling. frontiersin.org
L983F - Confers resistance to ruxolitinib but maintains sensitivity to fedratinib. preprints.orgfrontiersin.org

This table summarizes key point mutations identified in preclinical experimental systems that confer resistance to ruxolitinib. Data sourced from preprints.orgfrontiersin.org.

A paradoxical effect observed with prolonged exposure to type I JAK inhibitors like ruxolitinib is the accumulation of phosphorylated JAK2 (p-JAK2). haematologica.orgnih.govnih.gov Ruxolitinib binds to the active "DFG-in" conformation of JAK2. frontiersin.org This binding, while blocking downstream signaling, also shields the phosphorylated activation loop (at tyrosines 1007/1008) from phosphatases and prevents the protein from being ubiquitinated and degraded. haematologica.orgnih.govnih.gov

This leads to a buildup of total and phosphorylated JAK2 protein within the cell. haematologica.orgnih.gov The accumulated p-JAK2 can act as a signaling reservoir, leading to a rapid reactivation of the pathway if the drug is withdrawn or doses are missed, which may contribute to a clinical withdrawal syndrome. haematologica.orgnih.govresearchgate.net This mechanism is considered a form of drug persistence rather than classical resistance and highlights a vulnerability of type I inhibitors. haematologica.org

Point Mutations in Experimental Systems

Strategies for Overcoming Resistance in Preclinical Settings

To address the challenge of ruxolitinib resistance, several strategies are being explored in preclinical models. These approaches aim to target the cancer cells through alternative or complementary mechanisms.

Alternative Kinase Inhibition:

Type II JAK2 Inhibitors: Unlike type I inhibitors, type II inhibitors (e.g., CHZ-868) bind to the inactive "DFG-out" conformation of the kinase. frontiersin.org Preclinical studies show that ruxolitinib-resistant JAK2 variants remain sensitive to these type II inhibitors, offering a way to bypass resistance mutations. frontiersin.orgnih.gov

Fedratinib: This inhibitor appears less susceptible to certain resistance patterns because it inhibits both ATP binding and peptide substrate binding to JAK2. preprints.org

Targeting Protein Stability:

HSP90 Inhibitors: The heat shock protein 90 (HSP90) is a chaperone required for the stability and function of many kinases, including JAK2. HSP90 inhibitors, such as 17-AAG, induce the degradation of JAK2. preprints.orgfrontiersin.org Studies have shown that ruxolitinib-resistant cells are sensitive to HSP90 inhibitors, which effectively downregulate JAK2 protein levels and decrease STAT5 activation. preprints.orgfrontiersin.org

Combination Therapies:

Bcl-xL Inhibition: The anti-apoptotic protein Bcl-xL is regulated by the JAK-STAT pathway. Preclinical models have shown that combining ruxolitinib with a Bcl-xL inhibitor (e.g., Navitoclax) can overcome acquired resistance and enhance malignant cell death. targetedonc.combloodresearch.or.kr

BET Inhibition: Bromodomain and extraterminal (BET) inhibitors (e.g., Pelabresib/CPI-0610) have demonstrated synergistic effects when combined with ruxolitinib, leading to reductions in splenomegaly and bone marrow fibrosis in preclinical studies. bloodresearch.or.kr

PI3K/mTOR Pathway Inhibition: Since the PI3K/MAPK pathways can be activated alongside the JAK/STAT pathway, inhibitors targeting PI3K or mTOR (e.g., BEZ235) are being explored to restore apoptosis in resistant cells. nih.govmdpi.com

This table outlines various therapeutic strategies and example compounds investigated in preclinical settings to circumvent ruxolitinib resistance. Data sourced from preprints.orgfrontiersin.orgnih.govtargetedonc.combloodresearch.or.krmdpi.com.

Mechanistic Insights into Ruxolitinib Sulfate Combination Therapies

Synergistic Effects with Other Agents in Preclinical Models

Preclinical studies have demonstrated that combining ruxolitinib (B1666119) with other targeted agents can lead to enhanced antitumor activity in various cancer models. This synergy often results from the simultaneous targeting of multiple oncogenic signaling pathways.

PI3K/mTOR Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is frequently activated in MPNs and can contribute to cell proliferation and survival. nih.govresearchgate.net Preclinical evidence indicates that combining JAK inhibitors with PI3K or mTOR inhibitors can synergistically decrease the growth of MPN cells that have JAK2 mutations. researchgate.net

For instance, the dual PI3K/mTOR inhibitor BEZ235, when used with ruxolitinib, has shown significant synergistic effects in in-vitro models of MPN. researchgate.net This combination was more effective than either drug alone in reducing disease burden and prolonging survival in mouse models. researchgate.net Similarly, the mTOR inhibitor RAD001 and the ATP competitive mTOR inhibitor PP242 have demonstrated the ability to reduce the proliferation of JAK2V617F mutated cell lines. nih.gov Co-treatment with ruxolitinib and the PI3K/AKT inhibitor MK-2206 has also been shown to reduce proliferation in breast cancer cell lines. researchgate.net

Studies using the selective PI3Kδ inhibitor umbralisib (B560156) in combination with ruxolitinib have shown that this combination can reduce proliferation and induce apoptosis in JAK2V617F-mutant cell lines. nih.gov Another study highlighted the synergistic antiproliferative effect of combining ruxolitinib with the PI3K/AKT inhibitor MK-2206 in breast cancer cells. researchgate.net

Table 1: Preclinical Studies of Ruxolitinib and PI3K/mTOR Inhibitor Combinations

Combination AgentModel SystemKey FindingsReference
BEZ235 (dual PI3K/mTOR inhibitor)Mouse and human JAK2V617F mutated cell lines, immunodeficient miceSynergistically inhibited cell proliferation, induced cell cycle arrest and apoptosis. More effective in reducing disease extent and prolonging survival than single agents. researchgate.net
RAD001 (mTOR inhibitor)JAK2V617F mutated cell lines, primary MPN hematopoietic progenitorsEffectively reduced proliferation and colony formation. nih.gov
PP242 (mTOR inhibitor)JAK2V617F mutated cell lines, primary MPN hematopoietic progenitorsInhibited proliferation of MPN hematopoietic progenitors at lower concentrations than in healthy controls. nih.gov
MK-2206 (PI3K/AKT inhibitor)MDA-MB-231 breast cancer cellsSynergistic antiproliferative effect, reduced cell viability and metastasis, induced apoptosis. researchgate.netresearchgate.net
Umbralisib (PI3Kδ inhibitor)JAK2V617F-mutant cell linesCooperated with ruxolitinib to reduce proliferation and induce apoptosis. nih.gov

Interferon-α

Interferon-α (IFN-α) has been used in the treatment of MPNs, and its combination with ruxolitinib is being explored to potentially enhance efficacy and tolerability. nih.gov The rationale for this combination lies in the potential for a synergistic effect on the malignant clone, while the anti-inflammatory properties of ruxolitinib may mitigate some of the side effects associated with IFN-α. nih.gov Preclinical research investigating the combined effects of ruxolitinib and IFN-α is limited but suggests a potential for synergy. mmu.ac.uk A phase II study has shown that this combination can lead to significant reductions in the JAK2 V617F allele burden, suggesting a selective effect on the malignant cells. nih.govhaematologica.org

Chromatin-Modifying Agents (e.g., HDACi, DNA methyltransferase inhibitors)

Epigenetic modifications play a crucial role in the development of cancer. onclive.com Combining ruxolitinib with agents that target these modifications, such as histone deacetylase inhibitors (HDACi) and DNA methyltransferase inhibitors, is a promising strategy.

Preclinical studies have shown that combining ruxolitinib with the HDAC inhibitor resminostat (B1684003) exerts synergistic antitumor effects in cutaneous T-cell lymphoma (CTCL) models. mdpi.comnih.govresearchgate.net This combination has been shown to inhibit cell proliferation and induce apoptosis in CTCL cell lines. mdpi.comnih.gov In vivo models have further demonstrated that the combination significantly inhibits primary tumor size and metastasis. mdpi.comnih.gov

Nilotinib (B1678881) and Prednisone (B1679067) Combinations

In preclinical models of myelofibrosis (MF), the combination of ruxolitinib with the tyrosine kinase inhibitor nilotinib has demonstrated a synergistic effect. sigmaaldrich.comnih.govhaematologica.org The addition of the corticosteroid prednisone further enhanced this synergy. sigmaaldrich.comnih.govhaematologica.org This triple combination has been shown to inhibit the JAK/STAT and MAPK signaling pathways. nih.govhaematologica.org Furthermore, it was found to inhibit collagen protein and COL1A1 gene expression in human bone marrow mesenchymal cells, suggesting a potential anti-fibrotic effect. sigmaaldrich.comnih.govhaematologica.org

Resminostat Combinations

The combination of ruxolitinib with the histone deacetylase inhibitor (HDACi) resminostat has shown promising antitumor effects in preclinical models of cutaneous T-cell lymphoma (CTCL). mdpi.comnih.govresearchgate.netplos.org In vitro studies on CTCL cell lines (MyLa and SeAx) revealed that the combination of resminostat and ruxolitinib resulted in cytotoxic effects and inhibited cell proliferation, indicating a strong synergistic interaction. mdpi.complos.org In a chick embryo chorioallantoic membrane (CAM) in vivo model, the combination treatment significantly inhibited primary tumor size and reduced the intravasation and extravasation of cancer cells to distant organs. mdpi.comnih.gov

Table 2: Preclinical Studies of Ruxolitinib and Resminostat Combination

Model SystemKey FindingsReference
Cutaneous T-cell lymphoma (CTCL) cell lines (MyLa, SeAx)Exerted cytotoxic effects and inhibited cell proliferation. Strong synergistic effect observed. mdpi.complos.org
Chick embryo chorioallantoic membrane (CAM) xenograft modelSignificantly inhibited primary tumor size. Inhibited intravasation of cancer cells into organs and extravasation to the liver and lung. mdpi.comnih.gov

Molecular and Cellular Basis of Synergy

The synergistic effects observed in preclinical studies of ruxolitinib combination therapies are rooted in the complex interplay of various molecular and cellular pathways. The combination of different agents can lead to a more comprehensive blockade of oncogenic signaling, induction of apoptosis, and inhibition of the tumor microenvironment.

The combination of ruxolitinib with PI3K/mTOR inhibitors demonstrates synergy by co-targeting two critical signaling pathways in cancer. researchgate.netresearchgate.net The JAK/STAT pathway, inhibited by ruxolitinib, and the PI3K/AKT/mTOR pathway are often co-activated in malignancies and contribute to cell proliferation, survival, and resistance to therapy. oncotarget.comnih.gov By inhibiting both pathways simultaneously, a more profound anti-tumor effect can be achieved. For instance, the combination of ruxolitinib and the dual PI3K/mTOR inhibitor BEZ235 leads to a synergistic inhibition of cell growth and induction of apoptosis in MPN models. researchgate.net

The molecular synergy between ruxolitinib and chromatin-modifying agents like HDAC inhibitors lies in their ability to target both signaling and epigenetic dysregulation. mdpi.com Ruxolitinib directly inhibits the hyperactive JAK/STAT signaling, while HDAC inhibitors can alter the expression of genes involved in cell cycle control and apoptosis by modifying the chromatin structure. onclive.com In CTCL models, the combination of ruxolitinib and resminostat has been shown to reduce the phosphorylation of key signaling proteins such as p-p38, p-ERK, p-AKT, and p-STAT. mdpi.comnih.gov

The triple combination of ruxolitinib, nilotinib, and prednisone showcases a multi-faceted approach to targeting myelofibrosis. sigmaaldrich.comnih.govhaematologica.org Ruxolitinib and prednisone both possess immunomodulatory effects, while ruxolitinib also has an anti-proliferative effect. nih.govhaematologica.org Nilotinib, in addition to its kinase inhibitory activity, may exert anti-fibrotic effects. sigmaaldrich.comnih.govhaematologica.org The synergy of this combination is demonstrated by the significant inhibition of both the JAK/STAT (STAT5) and MAPK (ERK) signaling pathways, as well as the reduction of collagen production. sigmaaldrich.comnih.govhaematologica.org

The combination of ruxolitinib with paclitaxel (B517696) in ovarian cancer models highlights the potential for synergy between targeted therapy and conventional chemotherapy. oncotarget.comnih.gov This combination has been shown to lead to a reduction in the expression of the anti-apoptotic protein MCL-1 and an increase in apoptosis. oncotarget.comnih.gov

Co-inhibition of Multiple Signaling Pathways (e.g., JAK/STAT, MAPK)

A key mechanism underpinning the efficacy of ruxolitinib combination therapies is the simultaneous inhibition of several critical signaling pathways that drive cell proliferation and survival. The JAK/STAT pathway does not operate in isolation; it has significant crosstalk with other cascades, including the mitogen-activated protein kinase (MAPK) pathway. oncotarget.com Dysregulation of both pathways is a hallmark of many myeloproliferative neoplasms and other cancers. haematologica.orgmmu.ac.uk

Research has demonstrated that combining ruxolitinib with other targeted agents can lead to a synergistic shutdown of these interconnected networks. For instance, a triple combination therapy of ruxolitinib, nilotinib, and prednisone was shown to effectively inhibit both the JAK/STAT and MAPK pathways in cells from patients with myeloproliferative neoplasms. haematologica.org In this combination, a significant reduction in the phosphorylation of key downstream proteins was observed, indicating a dual blockade. haematologica.org Specifically, the study noted a 69.2% inhibition of STAT5 (a JAK/STAT component) and a 29.4% inhibition of ERK (a MAPK component). haematologica.org

Similarly, the combination of ruxolitinib with the HDAC inhibitor resminostat in cutaneous T-cell lymphoma (CTCL) cell lines resulted in the inhibition of phosphorylation of STAT3, as well as key proteins in parallel pathways like Akt, ERK1/2, and JNK. mdpi.com In some contexts, however, the effect can be more specific. In interleukin-6-dependent myeloma cells with a constitutive N-RAS mutation, ruxolitinib specifically abrogated IL-6-stimulated STAT3 phosphorylation, while the constitutively active MAPK pathway was not inhibited by the JAK inhibitor alone. haematologica.org This highlights the importance of selecting appropriate combination partners to target distinct, active pathways.

The anaplastic lymphoma kinase (ALK) inhibitor crizotinib (B193316) has also been studied in combination with ruxolitinib. This combination has shown synergistic effects in inhibiting cell growth and inducing apoptosis in various cancer cell lines, driven by the dual blockade of the JAK/STAT and ALK signaling pathways.

Anti-fibrotic, Immunomodulatory, and Anti-proliferative Contributions of Combined Agents

Ruxolitinib-based combination therapies are designed not only to enhance the anti-proliferative effects but also to target other critical aspects of the disease pathology, such as fibrosis and immune dysregulation. haematologica.org Different agents within a combination can contribute distinct, complementary therapeutic actions.

Anti-proliferative Effects : Ruxolitinib itself has a direct anti-proliferative effect by inhibiting the JAK/STAT pathway, which is crucial for the growth of malignant cells. haematologica.org When combined with other agents, this effect can be amplified. For example, the addition of nilotinib to ruxolitinib demonstrated a synergistic effect against myelofibrosis cells. haematologica.org

Immunomodulatory Effects : The JAK/STAT pathway is a key regulator of the immune system, and its inhibition by ruxolitinib has immunomodulatory consequences. haematologica.org Ruxolitinib can suppress pro-inflammatory cytokines, which are a major driver of symptoms in myelofibrosis. researchgate.net This effect can be complemented by other immunomodulatory drugs. Prednisone, a corticosteroid, when added to a ruxolitinib and nilotinib combination, enhances the synergistic effect, partly through its well-known immunomodulatory and anti-inflammatory properties. haematologica.org

Anti-fibrotic Effects : Bone marrow fibrosis is a defining characteristic of myelofibrosis and contributes significantly to disease morbidity. While ruxolitinib can alleviate symptoms, its effect on reversing fibrosis is limited. Therefore, combining it with agents that have direct anti-fibrotic properties is a key therapeutic strategy. mpnresearchfoundation.org Nilotinib, for instance, has been shown to contribute an anti-fibrotic effect in a triple combination therapy by inhibiting collagen protein and gene expression in bone marrow mesenchymal cells. haematologica.org Similarly, the JAK1/2 inhibitor ruxolitinib has been shown to reduce the activation of hepatic stellate cells, which are key drivers of liver fibrosis. oup.com Clinical trials are also exploring ruxolitinib in combination with specific anti-fibrotic agents like 9-ING-41, a GSK-3β inhibitor, for patients with advanced myelofibrosis. mpnresearchfoundation.org

Theoretical Frameworks for Drug Synergy Research

The identification and development of effective drug combinations are guided by theoretical and computational frameworks designed to predict and quantify synergy. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects, allowing for enhanced efficacy and potentially reduced dosages. frontiersin.org

Several mathematical and computational frameworks are employed in drug synergy research. A foundational concept is the Loewe additivity model, which defines an expected combination effect based on the drugs' individual dose-response curves. Synergy is identified when the observed effect surpasses this expected additive effect. frontiersin.org

More recently, machine learning and artificial intelligence (AI) have become powerful tools for navigating the vast landscape of potential drug combinations. biorxiv.org These models can integrate large, high-dimensional datasets, such as cancer transcriptomics, to predict synergistic interactions. biorxiv.org

Deep Learning Models : Complex models like deep neural networks have demonstrated high accuracy in predicting the synergy of anti-cancer drug combinations across numerous cell lines. biorxiv.orgnih.gov These models can learn intricate patterns from data that correlate with synergistic outcomes. nih.gov

Explainable AI (XAI) : A major challenge with complex machine learning models is their "black box" nature, which can make it difficult to understand the biological basis for their predictions. biorxiv.org Explainable AI frameworks are being developed to overcome this. nih.gov For example, tree-based models like random forests can be used to identify the importance of specific features (e.g., the activity of certain proteins) in predicting synergy. nih.gov This allows researchers to gain mechanistic insights into why a particular drug combination is effective in a specific cellular context. nih.gov

These theoretical frameworks are essential for moving beyond trial-and-error approaches, enabling a more rational design of combination therapies. By predicting which drug pairs are most likely to be synergistic and providing insights into the underlying mechanisms, these models can help prioritize the most promising combinations for further preclinical and clinical investigation. biorxiv.org

Theoretical and Translational Perspectives of Ruxolitinib Sulfate Research

Ruxolitinib (B1666119) Sulfate (B86663) as a Probe for JAK-STAT Pathway Dysregulation

Ruxolitinib sulfate, a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK2, serves as a critical tool in understanding the complexities of the JAK-STAT signaling pathway. aacrjournals.orgdrugbank.comdrugbank.com This pathway is integral to hematopoiesis and immune response, and its dysregulation is a key factor in various diseases. drugbank.comnih.gov Ruxolitinib functions by competitively inhibiting the ATP-binding site of the JAK1 and JAK2 enzymes, thereby blocking downstream signaling cascades. aacrjournals.orgparsianpharma.com This targeted mechanism allows researchers to probe the specific consequences of JAK1/2 inhibition in a multitude of cellular and disease contexts.

The discovery of activating mutations in the JAK2 gene, particularly the JAK2V617F mutation, in myeloproliferative neoplasms (MPNs) provided a direct therapeutic target for ruxolitinib. aacrjournals.org Its ability to preferentially suppress the growth of neoplastic cells carrying this mutation highlights its utility in studying the pathobiology of these disorders. aacrjournals.org Research has demonstrated that ruxolitinib's inhibition of the JAK-STAT pathway leads to a reduction in the phosphorylation of downstream signaling molecules like STAT3/5 and Akt. aacrjournals.org This, in turn, results in decreased proliferation of malignant cells and a reduction in the production of pro-inflammatory cytokines. aacrjournals.orgashpublications.org

Beyond its therapeutic implications, ruxolitinib is instrumental in preclinical research for dissecting the nuanced roles of JAK1 and JAK2 in both normal and pathological processes. For instance, in studies of graft-versus-host disease (GVHD), ruxolitinib has been shown to not only suppress the expansion of effector T-cells but also to promote the activity of regulatory T-cells (Tregs), which are crucial for immune tolerance. ashpublications.org This dual effect underscores the pathway's complex involvement in immune modulation. Furthermore, investigations into its effects on dendritic cells have revealed that ruxolitinib can impair their maturation and cytokine production, further elucidating the JAK-STAT pathway's role in antigen presentation and immune activation. ashpublications.org

Investigation in Various Pathophysiological Contexts

The application of ruxolitinib as a research tool extends across a wide spectrum of diseases characterized by JAK-STAT pathway dysregulation.

Myeloproliferative Neoplasms (Myelofibrosis, Polycythemia Vera, Essential Thrombocythemia)

Ruxolitinib has been extensively studied in the context of BCR-ABL1-negative myeloproliferative neoplasms (MPNs), including myelofibrosis (MF), polycythemia vera (PV), and essential thrombocythemia (ET). aacrjournals.org The overactive JAK-STAT signaling, often driven by mutations like JAK2V617F, is a central pathogenic feature of these disorders. nih.govcancer.govresearchgate.net

In myelofibrosis , clinical trials such as COMFORT-I and COMFORT-II have demonstrated that ruxolitinib effectively reduces spleen volume and alleviates constitutional symptoms, irrespective of the patient's JAK2 mutation status. aacrjournals.orgnih.gov In the COMFORT-I study, 41.9% of patients treated with ruxolitinib achieved a ≥35% reduction in spleen volume compared to only 0.7% in the placebo group. aacrjournals.org Similarly, in the COMFORT-II trial, 28.5% of ruxolitinib-treated patients met this primary endpoint versus 0% in the best available therapy (BAT) arm. aacrjournals.org Research has also shown a survival advantage associated with ruxolitinib treatment. aacrjournals.org

For polycythemia vera patients who are resistant to or intolerant of hydroxyurea (B1673989), ruxolitinib has shown significant efficacy. openaccessjournals.comnih.gov The RESPONSE trial revealed that ruxolitinib was superior to BAT in controlling hematocrit levels and reducing spleen size. nih.gov A key finding from this trial was the reduction in the JAK2V617F allele burden in patients treated with ruxolitinib, with a mean decrease of 12.2% at week 32, while the BAT group saw a 1.2% increase. nih.gov

In essential thrombocythemia , the role of ruxolitinib has also been investigated. Studies have shown that it can lead to symptom improvement and, in a subset of patients, a significant reduction in platelet counts. nih.gov A phase II trial involving patients resistant or intolerant to hydroxyurea showed that ruxolitinib produced a more rapid reduction in total symptom scores compared to BAT. jwatch.org While complete response rates were similar between ruxolitinib and BAT (46.5% and 44.2%, respectively), the time to first response was shorter with ruxolitinib. jwatch.org

Study/TrialDiseaseKey Finding
COMFORT-I Myelofibrosis41.9% of ruxolitinib patients had ≥35% spleen volume reduction vs. 0.7% with placebo. aacrjournals.org
COMFORT-II Myelofibrosis28.5% of ruxolitinib patients had ≥35% spleen volume reduction vs. 0% with BAT. aacrjournals.org
RESPONSE Polycythemia VeraRuxolitinib was superior to BAT in controlling hematocrit and reducing spleen size. nih.gov
Phase II (Harrison et al.) Essential ThrombocythemiaComplete response rates were similar to BAT, but symptom relief was more rapid with ruxolitinib. jwatch.org

Graft-versus-Host Disease (GVHD)

Ruxolitinib has emerged as a significant therapeutic probe in the study and management of graft-versus-host disease (GVHD), a serious complication of allogeneic hematopoietic cell transplantation. drugbank.comnih.gov The rationale for its use lies in the central role of the JAK-STAT pathway in mediating the inflammatory cytokine storm that drives GVHD pathophysiology. nih.gov

Preclinical studies in mouse models demonstrated that ruxolitinib could reduce GVHD severity by suppressing T-cell expansion and the production of pro-inflammatory cytokines. ashpublications.org Intriguingly, these studies also revealed an increase in the frequency of FoxP3+ regulatory T-cells, suggesting a promotion of immune tolerance. ashpublications.org

TrialGVHD TypeKey Finding
REACH1 AcuteDay 28 Overall Response Rate (ORR) of 54.9%. ashpublications.org
REACH2 AcuteDay 28 ORR of 62.3% with ruxolitinib vs. 39.4% with Best Available Therapy (BAT). ashpublications.org
REACH3 ChronicRuxolitinib demonstrated a significantly higher ORR compared to BAT. nih.gov

Autoimmune and Inflammatory Conditions (e.g., atopic dermatitis, psoriasis, rheumatoid arthritis)

The involvement of the JAK-STAT pathway in mediating cytokine signaling has made it a target for various autoimmune and inflammatory conditions. aacrjournals.org Ruxolitinib, in both oral and topical formulations, has been investigated in this context.

In atopic dermatitis , a topical cream formulation of ruxolitinib has shown significant efficacy. nih.govjddonline.comdovepress.com Two phase 3 studies (TRuE-AD1 and TRuE-AD2) demonstrated that significantly more patients treated with ruxolitinib cream (0.75% and 1.5%) achieved treatment success compared to vehicle at week 8. nih.gov For instance, in TRuE-AD2, 51.3% of patients on 1.5% ruxolitinib cream achieved success versus 7.6% on vehicle. nih.gov A notable finding was the rapid reduction in itch, observed within 12 hours of the first application of the 1.5% cream. nih.gov

Research in psoriasis and rheumatoid arthritis has also shown promise for JAK inhibition. aacrjournals.org The scientific rationale is based on the role of JAK-STAT signaling in the pathogenesis of these inflammatory diseases.

Lymphoproliferative Disorders (e.g., Hodgkin Lymphoma, Primary Mediastinal B-cell Lymphoma, MLL-r ALL)

The dysregulation of the JAK-STAT pathway is also implicated in certain lymphoproliferative disorders.

In Hodgkin Lymphoma (HL) and Primary Mediastinal B-cell Lymphoma (PMBL) , which share molecular similarities including frequent gains of chromosome 9p leading to increased JAK2 activity, ruxolitinib has been investigated as a therapeutic agent. nih.gov In vitro studies have shown that ruxolitinib can inhibit STAT signaling, induce anti-proliferative effects, and increase programmed cell death in both HL and PMBL cell lines. nih.gov In vivo studies using xenograft mouse models demonstrated that ruxolitinib significantly inhibited tumor progression and improved survival. nih.gov Clinical trials have shown modest activity of single-agent ruxolitinib in relapsed or refractory HL. nih.gov For instance, a pilot study reported a disease control rate of 54% in heavily pretreated patients. researchgate.net

Research into MLL-rearranged Acute Lymphoblastic Leukemia (MLL-r ALL) has also explored the potential of ruxolitinib. researchgate.netnih.gov Studies have shown that ruxolitinib can inhibit the proliferation of MLL-r ALL cells and induce apoptosis by inactivating the JAK/STAT signaling pathway. nih.govresearchgate.netnih.gov In laboratory experiments, ruxolitinib was found to block the cell cycle at the G0/G1 phase in Nalm-6 cells, a human ALL cell line. nih.govnih.gov

Squamous Cell Carcinoma and Other Solid Tumors (e.g., pancreatic cancer research, breast cancer)

The investigation of ruxolitinib has extended to various solid tumors where the JAK-STAT pathway is believed to play a role in tumor growth and the inflammatory tumor microenvironment. aacrjournals.org

In breast cancer research, the role of the JAK/STAT pathway, particularly in triple-negative breast cancer (TNBC), has been a focus. nih.gov Preclinical studies have shown that ruxolitinib can inhibit the proliferation of certain breast cancer cell lines. nih.gov One study found that ruxolitinib inhibited the growth of tamoxifen-resistant breast cancer cells and reduced the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. spandidos-publications.com However, a phase II clinical trial of single-agent ruxolitinib in patients with metastatic TNBC did not show objective responses. nih.gov Ongoing research is exploring ruxolitinib in combination with other therapies, such as immunotherapy, for breast cancer. vicc.orgcancer.gov

Modulation of Immune Responses

This compound exerts its immunomodulatory effects primarily through the potent and selective inhibition of Janus kinases (JAKs), specifically JAK1 and JAK2. ncats.iodrugbank.com These enzymes are critical components of the JAK-STAT signaling pathway, a central communication route for numerous cytokines and growth factors that govern immune cell function, proliferation, and activation. ncats.ionih.gov Under normal physiological conditions, cytokine binding to cell surface receptors activates associated JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. patsnap.com These phosphorylated STATs dimerize, move to the cell nucleus, and regulate the transcription of genes essential for immune responses. patsnap.com

Ruxolitinib functions as an ATP-competitive inhibitor, blocking the kinase activity of JAK1 and JAK2. patsnap.com This inhibition prevents the downstream phosphorylation of STAT proteins, most notably STAT3, thereby interrupting the signaling cascade. drugbank.com The consequence is a broad downregulation of the immune system, characterized by a significant reduction in the production and release of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). ncats.iodrugbank.com Research in mouse models of JAK2V617F-positive myeloproliferative neoplasms (MPN) has shown that ruxolitinib administration leads to decreased circulating levels of these inflammatory cytokines. ncats.io

The compound's activity is highly selective for JAK1 and JAK2 over other kinases in the family, such as TYK2 and JAK3. nih.gov This selectivity is crucial to its mechanism. While JAK1 and JAK2 are involved in inflammatory cytokine signaling, JAK3 is more critical for lymphocyte development and function. Preclinical in vitro studies have quantified this selectivity, demonstrating its potent inhibition of JAK1 and JAK2 at nanomolar concentrations. nih.gov

Table 1: In Vitro Inhibitory Activity of Ruxolitinib

Kinase IC₅₀ (nM)
JAK1 3.3 ± 1.2
JAK2 2.8 ± 1.2
TYK2 19
JAK3 428

Data sourced from preclinical in vitro assays. nih.gov

Furthermore, ruxolitinib has been shown to modulate T-cell subsets toward an anti-inflammatory phenotype, a key factor in its utility for conditions like steroid-refractory graft-versus-host disease (GVHD). nih.gov Some research also suggests that ruxolitinib may interact with the PD-1/PD-L1 axis, which is a critical checkpoint in regulating immune tolerance. biosynth.com By blocking the interaction between PD-L1 and its receptors, ruxolitinib can prevent T-cell activation, further contributing to its immunomodulatory profile. biosynth.com

Ruxolitinib Phosphate (B84403): Exploring Alternative Formulations for Research

While research explores this compound, the phosphate salt of ruxolitinib is the form most extensively developed and studied for oral administration in both preclinical and clinical settings. invivochem.comfda.gov Ruxolitinib phosphate is being developed as a monophosphate salt for oral formulations. fda.gov

The selection of the phosphate salt form for development is linked to its favorable physicochemical properties that enhance its suitability for oral drug delivery. patsnap.com

Improved Bioavailability and Solubility : Ruxolitinib phosphate is classified as a Biopharmaceutics Classification System (BCS) Class 1 drug, indicating both high solubility and high permeability. This profile is advantageous for oral formulations, as it typically leads to rapid and extensive absorption from the gastrointestinal tract. patsnap.com Mass balance studies in humans have demonstrated that the oral absorption of ruxolitinib is 95% or greater. The phosphate group, in particular, helps facilitate the compound's solubility, contributing to this high bioavailability. patsnap.com

Alternative Delivery Systems : Beyond standard immediate-release tablets, the properties of ruxolitinib phosphate have allowed for research into advanced and alternative formulations.

Sustained-Release (SR) Formulations : Given ruxolitinib's relatively short half-life of approximately three hours, researchers have explored sustained-release dosage forms. nih.govgoogle.com The theoretical advantage of an SR formulation is the ability to maintain more consistent plasma concentrations over time, potentially prolonging the drug's therapeutic effect and facilitating administration. google.comresearchgate.net Studies on bilayer tablets combining immediate-release and sustained-release components have been conducted to achieve this goal. researchgate.net

Topical Formulations : For localized immune-mediated skin disorders, topical formulations have been designed. Research into a nanoliposomal formulation of ruxolitinib phosphate in an emulgel base has been conducted. researchgate.net The theoretical advantage of such a carrier system is the controlled release and localization of the drug within the dermal layers, potentially maximizing efficacy at the target site. researchgate.net

Before any new formulation of ruxolitinib phosphate can be advanced for broader research or potential clinical use, it must undergo a rigorous preclinical evaluation to establish its characteristics and performance.

Pharmacology and Toxicology : Initial preclinical development for the oral phosphate salt involved a suite of nonclinical studies. These included in vitro enzyme-based and cell-based assays to confirm the inhibitory activity on JAKs. fda.gov Comprehensive toxicology studies were conducted in animal models, such as rats and dogs, to assess the compound's safety profile, consistent with Good Laboratory Practice regulations. fda.gov These studies also evaluated effects on major organ systems, including the central nervous, respiratory, and cardiovascular systems. fda.gov

Formulation-Specific In Vitro Testing : For alternative formulations, specific in vitro tests are required to demonstrate bioequivalence or characterize performance. For a generic topical cream, for instance, regulatory guidance suggests that bioequivalence can be demonstrated through a characterization-based approach. This involves:

In Vitro Release Test (IVRT) : This test measures the rate of drug release from the formulation using a synthetic membrane in a diffusion cell system. regulations.gov

In Vitro Permeation Test (IVPT) : This assay evaluates the rate and extent of drug permeation through excised human skin to ensure it is equivalent to a reference standard. regulations.gov

Pharmacokinetic Studies : Preclinical pharmacokinetic studies in animal models are essential for evaluating new dosage forms. For sustained-release tablets, these studies compare the plasma concentration-time profiles of the new formulation against the established immediate-release version to confirm that the desired release profile (e.g., prolonged exposure) is achieved. researchgate.net

Future Directions and Emerging Research Avenues for Ruxolitinib Sulfate

Development of Novel Formulations and Delivery Systems

The development of new formulations and delivery systems for ruxolitinib (B1666119) is a key area of research aimed at improving its therapeutic index and patient compliance. While the oral tablet is the most common form, its administration can be associated with dose-dependent side effects like thrombocytopenia and anemia. google.com To mitigate these, sustained-release oral formulations are being developed to provide more consistent plasma concentrations of the drug. google.com

Topical formulations of ruxolitinib have also been developed and approved for conditions like atopic dermatitis and vitiligo. wikipedia.org Research is ongoing to optimize these topical delivery systems. For instance, a pilot study investigated a topical emulgel containing nanoliposomal ruxolitinib phosphate (B84403) for mild atopic dermatitis, showing good short-term efficacy and tolerability. nih.gov Such formulations aim to deliver the drug directly to the site of inflammation, potentially reducing systemic absorption and associated side effects. va.gov Other novel strategies include the design of molecularly imprinted polymers (MIPs) for the localized and sustained release of ruxolitinib, particularly for challenging applications like post-surgical treatment of glioblastoma. nih.govresearchgate.net Additionally, oral liquid formulations are being developed to improve administration for pediatric and adult patients who have difficulty swallowing tablets. google.com

In-depth Genomic and Proteomic Studies to Inform Personalized Research Models

Genomic and proteomic studies are crucial for developing personalized research models and tailoring ruxolitinib therapy. These "omic" approaches allow for a deeper understanding of the molecular landscape of diseases and the identification of new genetic alterations that can predict treatment response. researchgate.net Next-generation sequencing (NGS) has become an invaluable tool in this field, enabling the identification of mutations and altered pathways in various cancers. nih.gov

For ruxolitinib, which targets the JAK-STAT pathway, proteomic studies can help identify disease-specific proteins and new proteins in the signaling cascade. wjgnet.com This information can be used to create more accurate preclinical models, such as patient-derived xenografts (PDXs), that better reflect the patient's tumor biology. nih.govnih.gov By analyzing the genomic and proteomic profiles of these models, researchers can investigate mechanisms of resistance and identify patient populations most likely to benefit from ruxolitinib. tandfonline.com This personalized approach aims to move beyond a one-size-fits-all treatment strategy and improve clinical outcomes. researchgate.net

Elucidation of Inter-individual Variability in Preclinical Pharmacodynamics

Significant inter-individual variability exists in the pharmacokinetics and pharmacodynamics of ruxolitinib, which can impact treatment efficacy and toxicity. nih.govresearchgate.net Factors such as body weight, sex, and the presence of hepatic or renal impairment can influence drug clearance and exposure. fda.govtga.gov.au Pharmacokinetic studies have shown that ruxolitinib is rapidly absorbed, with its metabolism primarily occurring in the liver via CYP3A4 and CYP2C9 enzymes. nih.govresearchgate.netnovartis.com

The pharmacodynamic response, such as the inhibition of STAT3 phosphorylation, is dose-dependent. nih.gov However, the relationship between drug exposure and clinical endpoints can be complex and is not always linear. nih.gov Further research is needed to fully understand the sources of this variability. Preclinical models that can accurately replicate the diverse patient population are essential for these investigations. By studying how genetic and physiological differences affect drug metabolism and response in these models, researchers can work towards developing strategies for more individualized dosing. researchgate.net

Exploration of Ruxolitinib Sulfate (B86663) in Senescence Biology

A growing area of research is the role of ruxolitinib in cellular senescence, a process implicated in aging and various age-related diseases. oup.com Senescent cells can release a range of inflammatory molecules, collectively known as the senescence-associated secretory phenotype (SASP), which can contribute to tissue damage. mdpi.com Ruxolitinib, as a JAK1/2 inhibitor, has been shown to modulate the SASP. oup.commdpi.com

Studies in preclinical models have demonstrated that ruxolitinib can alleviate phenotypes associated with premature aging. nih.gov For example, in a mouse model of progeria, ruxolitinib treatment reduced bone fractures and improved grip strength. nih.gov It has also been shown to mitigate cardiomyocyte senescence in models of septic cardiomyopathy by inhibiting the JAK2/STAT3 signaling pathway. nih.gov These findings suggest that ruxolitinib may have therapeutic potential as a "senomorphic" agent, one that modifies the characteristics of senescent cells to reduce their harmful effects. oup.commdpi.com

Expanding Research into Underexplored Pathological Pathways and Diseases

While ruxolitinib is well-established for the treatment of myeloproliferative neoplasms, research is expanding to explore its potential in a wider range of diseases. tandfonline.comdrugbank.comqingmupharm.com The JAK-STAT pathway, which ruxolitinib inhibits, is implicated in numerous pathological processes beyond hematological malignancies. drugbank.comqingmupharm.comnih.gov

Emerging evidence suggests that ruxolitinib may have anti-cancer effects in solid tumors, including breast, colorectal, and gastric cancer, both as a monotherapy and in combination with other agents. tandfonline.com It is also being investigated for its potential in treating autoimmune-related inflammatory diseases such as psoriasis. google.comresearchgate.net Furthermore, ruxolitinib has shown promise in treating autoimmune manifestations in rare genetic disorders like Autoimmune Polyendocrine Syndrome Type-1 (APS-1). nih.gov The ability of ruxolitinib to inhibit STAT3, a key transcription factor in many cancers, makes it a candidate for treating diseases like glioblastoma, although challenges such as crossing the blood-brain barrier remain. nih.gov

Refinement of Predictive Biomarkers for Preclinical Response

The identification and refinement of predictive biomarkers are critical for optimizing ruxolitinib therapy and selecting patients who are most likely to respond. tandfonline.com Several potential biomarkers are currently under investigation. For instance, in head and neck squamous cell carcinoma (HNSCC), baseline levels of phosphorylated STAT3 (pSTAT3) and total STAT3 have been suggested as potential predictive biomarkers. nih.govnih.gov Preclinical models, such as PDXs, have shown that tumors with lower baseline levels of these markers may be more responsive to ruxolitinib. nih.govnih.gov

Other factors that have been associated with response in myelofibrosis include lower white blood cell counts and specific fibrosis grades at the start of treatment. researchgate.net In the context of broader cancer immunotherapy, markers such as PD-L1 expression, tumor mutational burden (TMB), and certain immune cell signatures are being explored, though many are not yet validated for routine use. mdpi.com Continued research using molecular profiling techniques like transcriptomics and proteomics will be essential to discover and validate robust predictive biomarkers for ruxolitinib response across different diseases. tandfonline.com

Q & A

Q. How should researchers address discrepancies between in vitro potency and clinical efficacy in myeloproliferative neoplasms?

  • Methodological Answer : Model tumor microenvironment interactions (e.g., stromal cytokines) using 3D co-culture systems. Compare in vitro IC50 (3–5 nM) to clinical doses (e.g., 10–25 mg BID) while accounting for protein binding and tissue penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.